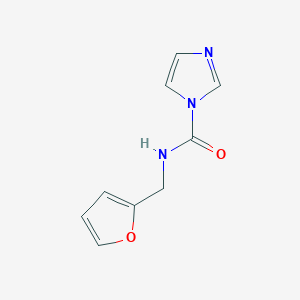

N-(2-furylmethyl)-1H-imidazole-1-carboxamide

Description

N-(2-Furylmethyl)-1H-imidazole-1-carboxamide is an imidazole-derived carboxamide featuring a furan moiety attached via a methylene linker to the carboxamide nitrogen. Imidazole carboxamides are widely studied for their roles in medicinal chemistry, agrochemicals, and materials science due to their versatile hydrogen-bonding capabilities and metabolic stability .

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)imidazole-1-carboxamide |

InChI |

InChI=1S/C9H9N3O2/c13-9(12-4-3-10-7-12)11-6-8-2-1-5-14-8/h1-5,7H,6H2,(H,11,13) |

InChI Key |

WXROFMGTYRKZOK-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CNC(=O)N2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Reductive Cyclization Using Propynamide Precursors

Reaction Design and Conditions

A patent by CN105693617A outlines a reductive cyclization approach starting from propynamide derivatives. The method employs N-iodosuccinimide (NIS) as an iodinating agent and trimethylsilyl azide (TMSN₃) as a nitrene source, facilitating the formation of a dihydroimidazole intermediate. Key steps include:

- Inert Atmosphere Setup : The reaction is conducted under argon to prevent oxidation.

- Solvent System : Dichloroethane (DCE) is used for its ability to stabilize ionic intermediates.

- Molar Ratios : Propynamide, NIS, TMSN₃, and water are combined in a 1:2.4:3.8:1.9 ratio to ensure stoichiometric control.

- Thermal Activation : Heating at 60–80°C for 8–18 hours drives the cyclization.

Intermediate Isolation and Dehydration

Post-cyclization, the dihydroimidazole intermediate is purified via silica gel column chromatography (petroleum ether:ethyl acetate = 3:1). Subsequent dehydration with bis[α,α-bis(trifluoromethyl)benzyl alcohol]diphenylsulfide yields the final 4-imidazole formaldehyde derivative. An 80% isolated yield is reported for the dihydroimidazole stage, with the dehydration step achieving near-quantitative conversion.

Table 1: Optimized Conditions for Reductive Cyclization

| Parameter | Value/Detail |

|---|---|

| Temperature | 60–80°C |

| Reaction Time | 8–18 hours |

| Solvent | Dichloroethane (DCE) |

| Key Reagents | NIS, TMSN₃, H₂O |

| Molar Ratio (Propynamide:NIS:TMSN₃:H₂O) | 1:2.4:3.8:1.9 |

| Yield (Dihydroimidazole) | 80% |

Regiocontrolled Synthesis via 2-Hydroxyaryl-Assisted Cyclization

Adaptability to Furan Derivatives

Replacing the 2-hydroxyaryl group with a 2-furylmethyl substituent could exploit similar electronic effects. Computational studies reveal that activation free energies for five-membered cyclization are 9.2 kcal/mol (neutral form) versus 20.7 kcal/mol for six-membered pathways, highlighting the thermodynamic preference for imidazole rings.

Solvent and Catalyst Selection Criteria

Solvent Effects

Catalytic Systems

Purification and Analytical Characterization

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Limitations

- Column Chromatography : Bulk purification is impractical; alternatives like recrystallization or centrifugal partition chromatography are under investigation.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The imidazole ring can undergo reduction reactions.

Substitution: Both the furan and imidazole rings can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like THF or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1H-imidazole-1-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. The compound binds to the active site of the receptor, blocking its activity and thereby exerting its anticancer effects .

Comparison with Similar Compounds

Chlorinated Derivatives

Key Differences :

- Prochloraz’s trichlorophenoxy group enhances lipophilicity, favoring membrane penetration in fungi .

Alkyl/Alkenyl Derivatives

Key Differences :

Aromatic/Heteroaromatic Derivatives

Key Differences :

Polar Functionalized Derivatives

Key Differences :

- The amino-oxoethyl group introduces hydrogen-bonding sites, improving solubility in polar solvents relative to the furylmethyl group .

Q & A

Basic Synthesis and Characterization

Q: What are the key synthetic challenges in preparing N-(2-furylmethyl)-1H-imidazole-1-carboxamide , and how can reaction conditions be optimized to improve yield? A: The synthesis involves multi-step reactions, including functionalization of the imidazole core and coupling with the furanmethyl group. Key challenges include regioselectivity in imidazole substitution and stability of the furan ring under acidic/basic conditions. Optimization strategies:

- Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .

- Microwave-assisted synthesis to accelerate reaction rates and reduce side products .

- Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate high-purity products .

Advanced Structural Confirmation

Q: Which analytical techniques are most reliable for confirming the structure and purity of This compound ? A: A combination of spectroscopic and chromatographic methods is critical:

- NMR Spectroscopy : H and C NMR to verify regiochemistry of the imidazole ring and furanmethyl substitution .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns .

- HPLC : Monitor purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Mechanistic Insights into Reactivity

Q: How does the electron-rich furan ring influence the reactivity of This compound in nucleophilic or electrophilic reactions? A: The furan’s π-electron system enhances electrophilic substitution at the α-positions. However, the carboxamide group directs reactivity:

- Nucleophilic Attack : The imidazole’s N3 position is more reactive due to electron-withdrawing effects of the carboxamide .

- Electrophilic Substitution : Furan’s oxygen stabilizes intermediates, but steric hindrance from the methylene linker may limit reactivity .

- Oxidation Sensitivity : The furan ring is prone to ring-opening under strong oxidizing conditions, necessitating controlled reaction environments .

Biological Activity Profiling

Q: What in vitro assays are suitable for evaluating the biological activity of This compound , particularly in enzyme inhibition? A: Focus on target-specific assays:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays to measure ATPase activity .

- Cytotoxicity : MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes with targets like EGFR or cyclooxygenase .

Computational and ADMET Studies

Q: How can computational tools predict the pharmacokinetic and toxicity profile of This compound ? A: Combine in silico approaches:

- ADMET Prediction : SwissADME or ADMETLab to estimate solubility, permeability (LogP), and cytochrome P450 interactions .

- Toxicity Risk : ProTox-II to assess hepatotoxicity and mutagenicity risks, particularly for the imidazole core .

- Metabolic Stability : CYP450 isoform docking (e.g., CYP3A4) to predict metabolic hotspots like the furan ring .

Regioselectivity in Derivative Synthesis

Q: What strategies mitigate regioselectivity issues when synthesizing derivatives of This compound ? A: Regioselectivity is influenced by steric and electronic factors:

- Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate specific imidazole positions .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protection of the carboxamide) to direct substitution .

- Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids to functionalize the imidazole C2/C4 positions .

Data Contradictions in Literature

Q: How should researchers address discrepancies in reported biological activities of structurally similar imidazole derivatives? A: Potential sources of contradiction include:

- Assay Variability : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and replicate under standardized conditions .

- Structural Nuances : Compare substituent effects (e.g., furan vs. thiophene) using QSAR models .

- Solubility Artifacts : Confirm compound solubility in assay buffers via dynamic light scattering (DLS) .

Scale-Up Challenges

Q: What are critical considerations for scaling up the synthesis of This compound while maintaining reproducibility? A: Key factors include:

- Reaction Exotherms : Use jacketed reactors with temperature control to manage heat dissipation .

- Catalyst Loading : Optimize Pd/C or CuI concentrations for coupling steps to avoid metal residues .

- Process Analytical Technology (PAT) : In-line FTIR or Raman spectroscopy to monitor reaction progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.